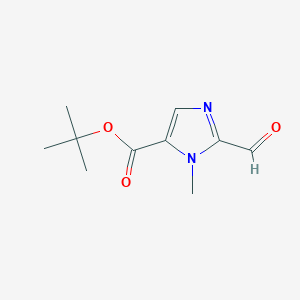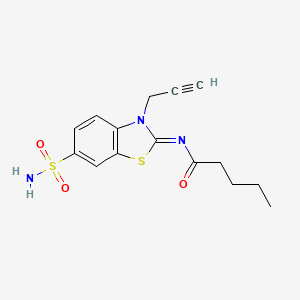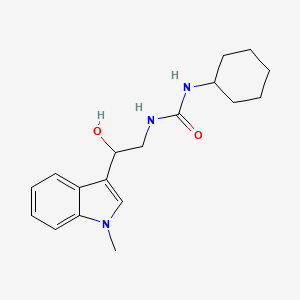![molecular formula C18H13FN4O2S2 B2400687 N-[3-(4-fluoroanilino)quinoxalin-2-yl]thiophene-2-sulfonamide CAS No. 325830-53-3](/img/structure/B2400687.png)
N-[3-(4-fluoroanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[3-(4-fluoroanilino)quinoxalin-2-yl]thiophene-2-sulfonamide” is a chemical compound with the molecular formula C18H13FN4O2S2 and a molecular weight of 400.45. It is a quinoxaline derivative .
Synthesis Analysis
The synthesis of quinoxaline derivatives, such as “this compound”, involves various methods of synthetic strategies . These include the condensation of aromatic diamines with many organic derivatives , intramolecular cyclisation of N-substituted aromatic O-diamines , and ring transformation of aryl aromatic compounds .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoxaline core, a thiophene ring, and a sulfonamide group. The quinoxaline core is a heterocyclic compound that contains a ring system made up of two benzene rings fused with a pyrazine, or a six-membered ring containing four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
Quinoxaline derivatives undergo various chemical reactions. These include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .Scientific Research Applications
Cu2+ Recognition and Environmental Sensing
Sulfonamido-substituted phenylethylidene-3,4-dihydro-1H-quinoxalin-2-one derivatives, which share structural similarities with N-[3-(4-fluoroanilino)quinoxalin-2-yl]thiophene-2-sulfonamide, have been investigated for their high selectivity toward Cu2+ ions in ethanol. These compounds exhibit fast, stable, and reversible binding, evidenced by a red shift in the UV–vis spectrum and an ‘ON–OFF’ fluorescence response, potentially useful for environmental sensing and dosimetry in acetonitrile solvent due to color changes from yellow to transparent (Korin et al., 2011).
Anticancer Activity
Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties, which include structural elements related to this compound, have been prepared and showed cytotoxic activities against human breast cancer cell lines (MCF7), outperforming doxorubicin in some cases. This indicates their potential as anticancer agents (Ghorab et al., 2014).
Fluorescence and Chemical Sensing
A novel organic fluorophore designed from quinoline and diphenylsulfone, potentially akin to this compound, exhibits strong emission in aggregated state due to the aggregation-induced emission enhancement (AIEE) effect. This compound can selectively bind Ag-ion with high sensitivity and serves as a reversible ratiometric UV and fluorescence chemosensor. Additionally, its emission can be switched between blue and green by deprotonation and protonation, enabling its use as a pH probe and a colorimetric sensor for detecting acidic and basic organic vapors (Gong et al., 2018).
Antibacterial Activity
Green synthesis techniques have been utilized to create quinoxaline sulfonamides with notable antibacterial activities against Staphylococcus spp. and Escherichia coli bacteria. This demonstrates the potential of these compounds, including those structurally related to this compound, in addressing antibiotic-resistant bacterial infections and for use in medical treatments (Alavi et al., 2017).
Solar Cell Applications
Research on quinoxaline-based "D-π-A" conjugated polymers, which may include this compound derivatives, has shown that introducing fluorine and sulfur atoms into thiophene side chains can significantly improve the photovoltaic performance of fullerene-free organic solar cells. This highlights the compound's potential application in improving the efficiency and performance of solar energy technologies (Yang et al., 2019).
properties
IUPAC Name |
N-[3-(4-fluoroanilino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S2/c19-12-7-9-13(10-8-12)20-17-18(22-15-5-2-1-4-14(15)21-17)23-27(24,25)16-6-3-11-26-16/h1-11H,(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSSFPOTXRTQTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CS3)NC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2400605.png)
![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone](/img/structure/B2400606.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,3-diphenylpropanamide](/img/structure/B2400608.png)




![1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2400615.png)
![3-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B2400616.png)
![4-isopropoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2400617.png)
![2-(Methylsulfanyl)-7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2400619.png)


![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2400625.png)